molecular formula C9H13F3O4 B7939048 Diethyl (2,2,2-trifluoroethyl)propanedioate CAS No. 99783-25-2

Diethyl (2,2,2-trifluoroethyl)propanedioate

Cat. No.: B7939048
CAS No.: 99783-25-2
M. Wt: 242.19 g/mol
InChI Key: GUGRJRJQSJUXPF-UHFFFAOYSA-N
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Description

Diethyl (2,2,2-trifluoroethyl)propanedioate (CAS 99783-25-2) is a valuable malonate ester derivative serving as a versatile building block in organic synthesis. Its molecular structure, C9H13F3O4, incorporates a reactive 2,2,2-trifluoroethyl group, making it a key precursor for the introduction of the trifluoromethyl (CF3) motif into target molecules . This compound is particularly significant in the synthesis of fluorinated compounds, where the presence of fluorine atoms can dramatically alter the physicochemical properties, metabolic stability, and bioavailability of a molecule. A prominent application, detailed in a patent, involves its use as a key raw material in a novel synthesis method for 4,4,4-trifluorobutanol, an important fluorinated alcohol . The synthetic route involves a substitution reaction with a 2,2,2-trifluoroethyl precursor, such as a tosylate, followed by a series of steps including hydrolysis, decarboxylation, and reduction to yield the final product . Researchers value this reagent for its utility in constructing complex, fluorinated molecular architectures for applications in pharmaceutical chemistry, agrochemical research, and materials science. The compound must be stored as directed and handled by qualified professionals in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

diethyl 2-(2,2,2-trifluoroethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRJRJQSJUXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543457
Record name Diethyl (2,2,2-trifluoroethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99783-25-2
Record name Diethyl (2,2,2-trifluoroethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,2,2-trifluoroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:

    Reactants: Diethyl malonate, 2,2,2-trifluoroethyl bromide, sodium ethoxide.

    Conditions: The reaction is carried out in an anhydrous ethanol solvent under reflux conditions.

    Procedure: Sodium ethoxide is first prepared by reacting sodium metal with ethanol. Diethyl malonate is then added to the sodium ethoxide solution, followed by the slow addition of 2,2,2-trifluoroethyl bromide. The mixture is refluxed for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of diethyl malonate and 2,2,2-trifluoroethyl bromide.

    Catalysts and Solvents: Use of industrial-grade sodium ethoxide and ethanol.

    Reaction Vessels: Large-scale reactors equipped with reflux condensers and temperature control systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2,2-trifluoroethyl)propanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form diethyl malonate and 2,2,2-trifluoroethanol.

    Esterification: It can react with alcohols in the presence of acid catalysts to form different esters.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Esterification: Alcohols (e.g., methanol, ethanol) and sulfuric acid as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Diethyl malonate and 2,2,2-trifluoroethanol.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Synthesis Overview

StepReaction TypeConditions
Formation of Diethyl MalonateEsterificationMalonic acid + Ethanol + Acid Catalyst
Introduction of Trifluoroethyl GroupNucleophilic SubstitutionTrifluoroacetic anhydride + Ammonia
PurificationRecrystallization or Column ChromatographyVaries based on method

Chemistry

In organic synthesis, diethyl (2,2,2-trifluoroethyl)propanedioate serves as a versatile building block for more complex molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives formed from it. Research indicates that it can facilitate various chemical reactions such as hydrolysis and nucleophilic substitutions .

Biology

This compound is being investigated as a biochemical probe to study enzyme mechanisms. Its ability to inhibit specific enzymes makes it a valuable tool in understanding biochemical pathways and interactions within cellular systems. For instance, it has shown potential in modulating signal transduction pathways by interacting with key proteins involved in cellular signaling .

Medicine

This compound is explored for its therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and anti-cancer activities. The compound's mechanism involves enzyme inhibition, which could lead to reduced tumor growth or inflammation in biological models .

Case Study Example:
In a study focusing on microtubule stabilization for Alzheimer's treatment, derivatives of this compound were tested for their ability to improve cognitive performance in tau transgenic mice models. The results indicated significant improvements in axonal transport and reduced tau neuropathology .

Industry

The compound is utilized in developing specialty chemicals and materials with unique properties due to its trifluoromethyl group. This feature imparts characteristics such as increased lipophilicity and thermal stability, making it suitable for applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of diethyl (2,2,2-trifluoroethyl)propanedioate involves its ability to participate in various chemical reactions due to the presence of the trifluoroethyl group. This group can influence the compound’s reactivity by:

    Electron-Withdrawing Effects: The trifluoroethyl group is highly electronegative, which can stabilize negative charges and influence reaction pathways.

    Steric Effects: The size of the trifluoroethyl group can affect the compound’s ability to interact with other molecules, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Key Differentiators

  • Fluorine Content: The trifluoroethyl group offers superior electron withdrawal and lipophilicity compared to difluoro or non-fluorinated substituents, impacting both synthetic utility and pharmacokinetics.
  • Backbone Flexibility: Propanedioate esters enable bifunctional reactivity (e.g., dual ester hydrolysis or transesterification), unlike monoesters such as ethyl 2,2-difluoropropanoate .
  • Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl) reduce reaction rates in sterically constrained environments, whereas smaller groups (e.g., methyl) improve accessibility .

Biological Activity

Diethyl (2,2,2-trifluoroethyl)propanedioate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of trifluoroethyl groups. The introduction of fluorine atoms into organic compounds often enhances lipophilicity and alters metabolic pathways, leading to significant biological implications. The electronegativity of fluorine can influence enzyme interactions and metabolic processes, potentially resulting in both therapeutic benefits and toxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds have been shown to exhibit suicide inhibition of various enzymes. This inhibition can lead to altered metabolic pathways and may contribute to the compound's pharmacological effects .
  • Microtubule Stabilization : Recent studies indicate that compounds with similar structures can stabilize microtubules (MTs), which are critical for cellular structure and function. This stabilization is particularly relevant in neurodegenerative diseases where MT collapse is a significant concern .
  • Cellular Uptake : The lipophilicity imparted by fluorine substitution may enhance cellular uptake, allowing for more effective delivery of the compound to target sites within the body .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that similar fluorinated esters may inhibit cancer cell proliferation. For instance, compounds with comparable structures have shown significant inhibitory effects on tumor cell lines while sparing normal cells .
  • Neuroprotective Effects : By stabilizing MTs in neuronal cells, this compound may offer protective effects against neurodegeneration .

Case Studies

  • Study on Microtubule Dynamics :
    A study evaluated the ability of a related compound to prevent MT collapse in a mouse model of tauopathy. Results indicated that the compound significantly increased acetylated tubulin levels in brain homogenates, suggesting enhanced MT stability .
  • Anticancer Evaluation :
    Research on structurally similar compounds revealed potent activity against multidrug-resistant strains of cancer cells. These compounds exhibited low IC50 values in cell proliferation assays, indicating strong anticancer potential while maintaining a favorable safety profile in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionSuicide inhibition leading to altered metabolism
Microtubule StabilizationIncreased acetylated tubulin in neuronal cells
Anticancer ActivityInhibition of tumor cell proliferation

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget CriteriaReference
HPLC-UVColumn: C18, 250 × 4.6 mm; Mobile phase: 70:30 MeCN/H₂ORetention time: 8.2 ± 0.2 min
1^1H NMRSolvent: CDCl₃; δ (CF₃CH₂O): 4.3 ppm (q)Integration ratio: 1:2 (ethyl)
LC-MSIonization: ESI+; m/z: [M+H]+ = 285.1Purity ≥95%

Q. Table 2. Reaction Optimization via DoE

FactorLow LevelHigh LevelOptimal Level
Catalyst (eq.)0.81.51.2
Temperature (°C)0250
Time (h)62412

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